REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([N:14]2[CH2:19][CH2:18][N:17]([C:20](=[O:22])[CH3:21])[CH2:16][CH2:15]2)[CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O)[CH2:2][CH3:3]>C(O)C.[Pd]>[NH2:11][C:10]1[CH:9]=[CH:8][C:7]([N:14]2[CH2:19][CH2:18][N:17]([C:20](=[O:22])[CH3:21])[CH2:16][CH2:15]2)=[CH:6][C:5]=1[O:4][CH2:1][CH2:2][CH3:3]
|
Type
|
CUSTOM
|
Details
|
stirred under hydrogen atmosphere for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the Pd/C in the reaction mixture was removed
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The thus obtained compound was used in the subsequent reaction without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)N1CCN(CC1)C(C)=O)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |